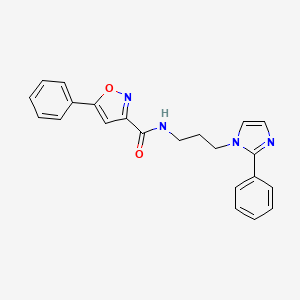

![molecular formula C5H5N5O2 B2850983 6-Methoxy-1,2,5-oxadiazolo[3,4-b]pyrazine-5-ylamine CAS No. 339338-74-8](/img/structure/B2850983.png)

6-Methoxy-1,2,5-oxadiazolo[3,4-b]pyrazine-5-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-Methoxy-1,2,5-oxadiazolo[3,4-b]pyrazine-5-ylamine” is a derivative of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold . This scaffold and its modifications have been the subject of research over the past 20 years .

Synthesis Analysis

The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives involves reactions of the direct C-H bond functionalization . For example, [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione was synthesized directly from 3,4-diaminofurazan and oxalic acid by a one-step amide condensation reaction .Molecular Structure Analysis

The molecular structure of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives has been characterized by infrared spectrum (IR), 1H and 13C nuclear magnetic resonance (NMR) . Further characterization of some compounds has been done by X-ray single crystal diffraction .Chemical Reactions Analysis

The chemical reactions involving [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives are mainly focused on the nitration reactions . These reactions are used to develop new promising components of explosives, rocket fuel, and gunpowder .Physical and Chemical Properties Analysis

The physicochemical properties of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives have been estimated using computational methods . The calculated detonation velocities of these compounds range from 7327 m·s^-1 to 8555 m·s^-1, and the detonation pressures range from 20.5 GPa to 30.6 GPa .Mecanismo De Acción

Direcciones Futuras

The future directions of research on [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives include further exploration of their potential applications in the treatment of nonalcoholic steatohepatitis . Additionally, the development of new synthetic approaches and modifications of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold could lead to the discovery of new compounds with promising properties .

Propiedades

IUPAC Name |

5-methoxy-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2/c1-11-5-2(6)7-3-4(8-5)10-12-9-3/h1H3,(H2,6,7,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAFWRRZPYTPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=NON=C2N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

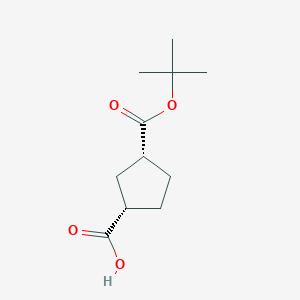

![4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid](/img/structure/B2850902.png)

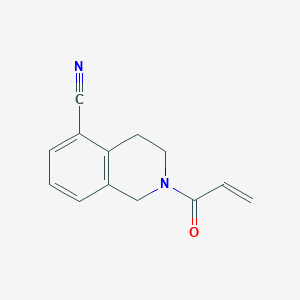

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2850904.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2850909.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2850913.png)

![N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2850914.png)

![1-(Thiophen-2-ylmethyl)-3-thiophen-2-ylsulfonyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B2850916.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone](/img/structure/B2850918.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2850919.png)

![3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2850920.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2850921.png)

![2-(6-Tert-butylpyridazin-3-yl)-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2850922.png)